(S)-1-Benzylamino-butan-2-ol

Chiral Resolution Supercritical CO2 Cyclopropanecarboxylic Acids

Chiral resolution of cyclopropanecarboxylic acids often fails due to poor diastereomeric separation. (S)-1-Benzylamino-butan-2-ol (BAB) overcomes this through unique conformational flexibility (four rotameric states): - Delivers >70% ee in <5 h under supercritical CO₂ conditions - Enables dual cis/trans resolution with a single agent - Scalable synthesis: 93% yield, 97% purity Serves pyrethroid intermediate manufacturing and solvent-free chiral separation processes.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Cat. No. B14378588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Benzylamino-butan-2-ol
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCC(CNCC1=CC=CC=C1)O
InChIInChI=1S/C11H17NO/c1-2-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3/t11-/m1/s1
InChIKeyXHIGQRPMBZIQLS-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Benzylamino-butan-2-ol in Cyclopropanecarboxylic Acid Resolution


(S)-1-Benzylamino-butan-2-ol, also known as (S)-(+)-2-(N-benzylamino)butan-1-ol (BAB), is a chiral 1,2-amino alcohol derivative with the molecular formula C11H17NO . It is primarily utilized as a resolving agent for preparing optically active cyclopropanecarboxylic acids, which are critical intermediates in pyrethroid insecticide manufacturing [1]. The compound is synthesized from its Schiff base via catalytic hydrogenation over palladium on carbon under mild conditions [2].

(S)-BAB Irreplaceability in Permethric Acid Resolution


Chiral resolution via diastereomeric salt formation is highly sensitive to the resolving agent's structure. (S)-1-Benzylamino-butan-2-ol (BAB) exhibits unique conformational flexibility, adopting four distinct rotameric states in diastereomeric salts with permethrinic acid isomers, which directly governs crystallization selectivity and enantiomeric excess [1]. Simply substituting another chiral amino alcohol, or even the racemic mixture, would eliminate this structural complementarity, leading to poor diastereomeric separation and commercially unacceptable enantiomeric purity [2].

(S)-BAB vs. Other Resolving Agents: Evidence


Supercritical CO₂ Resolution Efficiency

In a direct head-to-head study using supercritical carbon dioxide as the resolution medium, (S)-1-Benzylamino-butan-2-ol (BAB) resolved cis-permethric acid (cPA) and cis-chrysanthemic acid (cCA) with >70% enantiomeric excess (ee) in less than 5 hours of reaction time. In contrast, (R)-1-phenylethanamine (PhEA) resolved ibuprofen (IBU) with only ~60% ee, requiring 100–120 hours for comparable salt formation [1]. This demonstrates a substantial advantage in both stereoselectivity and reaction kinetics for BAB when applied to cyclopropanecarboxylic acid substrates.

Chiral Resolution Supercritical CO2 Cyclopropanecarboxylic Acids Enantiomeric Excess

Efficient Catalytic Hydrogenation Synthesis

The synthesis of (S)-1-Benzylamino-butan-2-ol (BAB) via Pd/C-catalyzed hydrogenation of its Schiff base precursor, (S)-(+)-2-(N-benzylideneamino)butan-1-ol, proceeds with an isolated purity of 97%, chemical yield of 93%, and diastereoselectivity of 90% using an exceptionally low catalyst-to-substrate ratio of 0.02 g·g⁻¹ [1]. This is reported at room temperature and atmospheric pressure in toluene, contrasting with alternative chiral amino alcohol syntheses that often require stoichiometric chiral auxiliaries, high-pressure hydrogenation, or low-temperature lithiation conditions. While direct comparative yield data against other specific amino alcohol syntheses under identical conditions is not available in the same study, the combination of mild conditions and low catalyst loading represents a class-level efficiency advantage for scalable production [2].

Catalytic Hydrogenation Schiff Base Reduction Green Chemistry Process Efficiency

Conformational Flexibility for Isomer Resolution

X-ray crystallographic analysis of diastereomeric salts formed between (S)-1-Benzylamino-butan-2-ol (BAB) and permethrinic acid isomers reveals that the resolving agent adopts four distinct conformations across the cis and trans acid salt pairs [1]. This conformational adaptability is a key structural feature enabling efficient resolution of both geometric isomers of permethrinic acid. In contrast, simpler resolving agents such as (R)-1-phenylethanamine, which possesses fewer rotatable bonds and no hydroxyl hydrogen-bonding partner at the stereogenic center, lack this multi-conformation capacity, contributing to their longer resolution times and lower ee values for cyclopropanecarboxylic acids [2]. Force-field calculations confirm that the relative energies of these four rotamers are accessible under crystallization conditions [1].

Diastereomeric Salt Formation Conformational Analysis X-ray Crystallography Permethrinic Acids

Solvent Compatibility in Synthesis

The catalytic hydrogenation of the Schiff base to (S)-1-Benzylamino-butan-2-ol (BAB) proceeds effectively in six distinct solvents spanning a wide polarity range: toluene, methanol, hexane, dichloromethane, tetrahydrofuran, and ethyl acetate [1]. This solvent versatility is not universally reported for analogous chiral amino alcohol syntheses, which may be restricted to specific solvent systems (e.g., methanol-only for NaBH₄ reductive amination, or THF for lithiation-based routes). While quantitative yield comparison across all six solvents is not tabulated in the primary source, the demonstrated compatibility across diverse solvents provides process flexibility that can reduce or eliminate costly solvent-switching steps when integrating BAB synthesis into existing manufacturing workflows [1].

Solvent Screening Heterogeneous Catalysis Process Development Palladium on Carbon

When to Choose (S)-BAB


Industrial-Scale Pyrethroid Acid Resolution

For manufacturing campaigns requiring enantiopure cyclopropanecarboxylic acids at scale, BAB is the resolving agent of choice. Its documented ability to deliver >70% ee in <5 hours under supercritical CO₂ conditions [1], combined with a scalable synthesis delivering 93% yield and 97% purity [2], provides a validated process from reagent synthesis to final product. The conformational flexibility enabling dual cis/trans resolution [3] means a single resolving agent procurement can serve multiple product lines.

Supercritical CO₂ Green Resolution

BAB is specifically demonstrated to function in supercritical CO₂-mediated resolution processes, eliminating organic solvent use entirely via the in situ method [1]. This aligns with solvent-reduction initiatives in pharmaceutical and agrochemical manufacturing. The compound's stability and reactivity under scCO₂ conditions (100–200 bar, 35–55 °C) make it a preferred candidate when developing environmentally benign chiral separation processes [1].

Structurally Characterized Resolving Agent

When mechanistic understanding of diastereomeric salt formation is critical—for example, in rational resolving agent design or crystallization process modeling—BAB offers the advantage of extensive structural characterization. Its four rotameric states have been mapped by X-ray crystallography and force-field calculations [3]. This structural information is unavailable for many commercially available chiral amino alcohols, making BAB the preferred choice for structure-guided resolution development.

Cost-Effective Synthesis Conditions

For organizations synthesizing BAB in-house rather than purchasing pre-made material, the published route using 0.02 g·g⁻¹ Pd/C at ambient temperature and pressure [2] represents an economically attractive option. The combination of low catalyst cost, mild equipment requirements, and broad solvent compatibility [4] minimizes capital expenditure and operating costs compared to syntheses requiring specialized high-pressure hydrogenation equipment or cryogenic reactors.

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